REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH3:12])[C:5]([CH2:8][CH2:9][CH2:10][NH2:11])=[N:6][CH:7]=1.N([O-])=O.[Na+].[OH-].[NH4+].[BrH:19]>O.[Cu]>[NH2:11][CH2:10][CH2:9][CH2:8][C:5]1[C:4]([CH3:12])=[CH:3][C:2]([Br:19])=[CH:7][N:6]=1 |f:1.2,3.4|
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Name
|
|
Quantity
|
8.05 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=NC1)CCCN)C
|
Name
|
cuprous bromide
|
Quantity
|
8.73 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper bronze
|
Quantity
|
0.29 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Name
|
|
Quantity
|
5.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
to stir at 5°-8° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was then extracted with chloroform 3 x 150 ml
|
Type
|
WASH
|
Details
|
The chloroform extracts were then washed with fresh ammonium hydroxide and water (70 ml of each) till no more blue colour
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Chloroform extracts were dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NCCCC1=NC=C(C=C1C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |